Product packaging for gamma-Methoxyisoeugenol(Cat. No.:CAS No. 63644-71-3)

gamma-Methoxyisoeugenol

Cat. No.: B1159573
CAS No.: 63644-71-3
M. Wt: 194.23 g/mol
InChI Key: SBENKNZHVXGNTP-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry and Plant Secondary Metabolism

gamma-Methoxyisoeugenol is a naturally occurring phenylpropene, a class of organic compounds that are synthesized by plants through the shikimate pathway. It has been identified in various plant species, including Aeschynanthus bracteatus, Ligusticum striatum, and Ligusticum chuanxiong. nih.gov As a product of secondary metabolism, it is not directly involved in the primary functions of plant growth and development, such as photosynthesis or respiration. Instead, like other secondary metabolites, it is thought to play a role in the plant's interaction with its environment.

The production of secondary metabolites, including phenylpropenes like this compound, can be influenced by various factors, both internal and external to the plant. For instance, the accumulation of different phenylpropenes can vary with the developmental stage of the plant, as seen in Daucus carota (carrot), where methyleugenol is more abundant in young leaves and methylisoeugenol (B143332) is dominant in mature leaves. researchgate.net Furthermore, environmental stressors, such as gamma irradiation, have been shown to increase the production of certain secondary metabolites in various plants. nih.govnih.gov This suggests that the biosynthesis of compounds like this compound may be part of a plant's defense mechanism or response to environmental cues.

The study of this compound falls within the broader field of natural product chemistry, which focuses on the isolation, structure elucidation, synthesis, and biological activity of chemical substances produced by living organisms. The investigation into such compounds is often driven by their potential applications, particularly in medicine and agriculture.

Significance of Phenylpropanoids, Lignans (B1203133), and Neolignans in Chemical Biology

Phenylpropanoids are a large and diverse class of plant secondary metabolites derived from the amino acid phenylalanine. This class includes a wide array of compounds, such as flavonoids, coumarins, and the precursors to lignans and neolignans. rsc.org Phenylpropanoids serve a multitude of functions in plants, acting as pigments, defense compounds against herbivores and pathogens, and signaling molecules.

Lignans and neolignans are formed through the oxidative coupling of two phenylpropanoid units (C6-C3). nih.govresearchgate.net The distinction between them lies in the specific linkage between the two units; lignans are characterized by a β-β' (8-8') bond, while neolignans possess other types of linkages. researchgate.net These compounds exhibit a remarkable range of biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties, making them a significant focus of research in chemical biology and drug discovery. nih.govresearchgate.net

The biosynthetic pathways leading to these compounds are complex and have been a subject of extensive research. Key enzymes, such as reductases and methyltransferases, play crucial roles in determining the final structure and, consequently, the biological activity of the resulting phenylpropene. For example, in the biosynthesis of elemicin (B190459) and isoelemicin (B132633) in carrot leaves, specific reductases act on sinapyl acetate (B1210297) to produce the immediate precursors, which are then methylated by the same O-methyltransferase. researchgate.netsmolecule.com The study of these enzymatic processes provides valuable insights into the evolution of metabolic diversity in plants and offers opportunities for metabolic engineering to produce valuable compounds.

Research Trajectory and Emerging Themes in this compound Studies

Initial research on this compound and related compounds often focused on their isolation from natural sources and the elucidation of their chemical structures. For example, early work on isoeugenol (B1672232), a structurally similar compound, dates back to 1933. vtt.fi More recent studies have shifted towards understanding the biosynthesis and biological activities of these molecules.

A significant area of current research is the exploration of the biological properties of this compound. It has been reported to possess antioxidant activity. targetmol.comchemfaces.com Additionally, research has indicated its potential as an anticoagulant agent, with studies showing it can prolong thrombin time. medchemexpress.com Another study has highlighted its acaricidal activity against house dust mites (Dermatophagoides farinae). scispace.com

The biosynthesis of phenylpropenes, including the pathways leading to this compound, is another active area of investigation. Understanding the enzymes involved, such as synthases and methyltransferases, is key to potentially harnessing these pathways for the biotechnological production of valuable compounds. researchgate.net For instance, the identification of a 5-methoxy isoeugenol synthase (DcMIS) in carrot, which uses sinapyl acetate as a substrate, provides a deeper understanding of the diversification of phenylpropene biosynthesis. smolecule.com

Furthermore, the potential for using this compound and its derivatives in various applications continues to drive research. This includes its use in fragrances and as a flavor component. scispace.com The convergence of analytical chemistry, biochemistry, and molecular biology is enabling a more detailed exploration of the roles and potential uses of this and other natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1159573 gamma-Methoxyisoeugenol CAS No. 63644-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(3-methoxyprop-1-enyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-7-3-4-9-5-6-10(12)11(8-9)14-2/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBENKNZHVXGNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737998
Record name 2-Methoxy-4-(3-methoxyprop-1-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63644-71-3
Record name 2-Methoxy-4-(3-methoxyprop-1-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution in Biological Systems

Phytochemical Investigations and Elucidation of Plant Sources

Isolation from Aromatic Plants and Essential Oils

Gamma-methoxyisoeugenol is a component of the essential oils of several aromatic plants. nih.govnih.gov Essential oils are complex mixtures of volatile compounds that contribute to the characteristic scent and flavor of these plants. The isolation of γ-methoxyisoeugenol is typically achieved through methods such as steam distillation or solvent extraction of various plant parts, followed by chromatographic techniques to separate the individual components. Gas chromatography-mass spectrometry (GC-MS) is a common analytical method used to identify and quantify the presence of γ-methoxyisoeugenol in essential oil samples. nih.govresearchgate.netznaturforsch.com

Presence in Specific Plant Species

Phytochemical studies have confirmed the presence of γ-methoxyisoeugenol in a number of plant species. Notable examples include:

Pimenta racemosa (Bay Rum Tree): The essential oil from the leaves of Pimenta racemosa var. grisea has been found to be particularly rich in γ-methoxyisoeugenol, with one study reporting it as the major constituent at 75.2%. nih.govresearchgate.netznaturforsch.com In contrast, the variety P. racemosa var. terebinthina contains a much smaller amount of this compound. nih.govresearchgate.netznaturforsch.com

Virola surinamensis (Ucuuba): This species, found in the Amazon rainforest, is known to produce a variety of lignans (B1203133) and neolignans. scielo.brscielo.br Biosynthetic studies have indicated that γ-methoxyisoeugenol is a precursor to the formation of certain complex lignans within the plant. scielo.brresearchgate.net

Ligusticum species: The compound has been reported in Ligusticum striatum and Ligusticum chuanxiong, two plants used in traditional Chinese medicine. nih.govresearchgate.net

Calea species: While a comprehensive review of the genus Calea highlights a wide array of isolated compounds, the specific presence of γ-methoxyisoeugenol is a subject for further investigation within this diverse genus. academicjournals.org

Echinacea angustifolia: This medicinal plant is another reported source of γ-methoxyisoeugenol. medchemexpress.commedchemexpress.com

Angelica species: The compound has also been identified in plants belonging to the Angelica genus. targetmol.com

Distribution within Plant Tissues and Developmental Stages

The concentration and presence of γ-methoxyisoeugenol can vary significantly between different parts of a plant and throughout its life cycle. For instance, in carrot (Daucus carota), the related compound methylisoeugenol (B143332) is the dominant phenylpropene in mature leaf tissue, while methyleugenol is more abundant in young leaves. researchgate.net This suggests that the biosynthesis and accumulation of these compounds are developmentally regulated. researchgate.net The distribution of γ-methoxyisoeugenol is likely influenced by the location of specific biosynthetic enzymes and the plant's developmental needs, such as defense against herbivores or pathogens. researchgate.net

Ecological and Chemotaxonomic Significance

The presence of γ-methoxyisoeugenol and related phenylpropanoids can have ecological implications. These compounds often play a role in plant defense mechanisms, acting as deterrents to herbivores or possessing antimicrobial properties. researchgate.net

From a chemotaxonomic perspective, the distribution of specific chemical compounds like γ-methoxyisoeugenol can be a valuable tool for classifying and differentiating between plant species and varieties. iitmanagement.com For example, the significant difference in the concentration of γ-methoxyisoeugenol between Pimenta racemosa var. grisea and P. racemosa var. terebinthina serves as a distinct chemical marker for these two varieties. nih.govresearchgate.netznaturforsch.com This chemical fingerprinting aids in the accurate identification and classification of plants.

Plant SpeciesFamilyPlant PartReported Presence of γ-Methoxyisoeugenol
Pimenta racemosa var. griseaMyrtaceaeLeavesMajor component of essential oil (75.2%) nih.govresearchgate.netznaturforsch.com
Virola surinamensisMyristicaceaePlantletsBiosynthetic precursor to lignans scielo.brresearchgate.net
Ligusticum striatumApiaceaeNot specifiedPresent nih.gov
Ligusticum chuanxiongApiaceaeNot specifiedPresent nih.gov
Echinacea angustifoliaAsteraceaeNot specifiedPresent medchemexpress.commedchemexpress.com
Angelica spp.ApiaceaeNot specifiedPresent targetmol.com

Biosynthetic Pathways and Enzymology of Gamma Methoxyisoeugenol

Precursor Analysis and Relationship to Phenylpropanoid Metabolism

The journey to gamma-Methoxyisoeugenol begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. wikipedia.org Phenylalanine is the primary precursor for the entire phenylpropanoid pathway. wikipedia.org The initial committed step is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. wikipedia.orgmdpi.com

Following this, a series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), modify the aromatic ring. These steps lead to key intermediates like p-coumaric acid, caffeic acid, ferulic acid, and ultimately sinapic acid. wikipedia.org The carboxyl group of these acids is then activated by coenzyme A (CoA) through the action of 4-coumarate:CoA ligase (4CL).

The pathway then proceeds towards the formation of monolignols. The activated intermediates are reduced to their corresponding alcohols. For the biosynthesis of compounds like elemicin (B190459) and isoelemicin (B132633), where this compound is an intermediate, the key precursor is sinapyl alcohol . researchgate.netresearchgate.netsemanticscholar.org Research in carrot (Daucus carota) has shown that the biosynthesis of these compounds can diverge from the main lignin (B12514952) pathway after the formation of sinapyl alcohol, utilizing an (iso)eugenol-independent route. researchgate.netresearchgate.net In this branch, sinapyl alcohol is converted to sinapyl acetate (B1210297) , which serves as a direct substrate for the subsequent synthase enzymes. researchgate.netsemanticscholar.org

The general phenylpropanoid pathway is a complex network, and the flux of metabolites through its various branches is tightly regulated, responding to developmental cues and environmental stresses. researchgate.netfrontiersin.org

Enzymatic Transformations and Key Biosynthetic Enzymes

The conversion of precursors from the general phenylpropanoid pathway into this compound involves specific enzymes that catalyze key transformations, including methylation and the formation of the propenyl side chain.

O-methyltransferases (OMTs) are crucial for the biosynthesis of this compound and related compounds. These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the acceptor molecule. nih.gov

In the biosynthesis of elemicin and isoelemicin in carrot, a key enzyme identified is S-adenosyl-l-methionine:5-methoxy(iso)eugenol O-methyltransferase . This enzyme catalyzes the final methylation step, specifically methylating the para-hydroxyl group of the respective precursors of elemicin and isoelemicin. researchgate.netresearchgate.net This methylation is a terminal step that completes the biosynthesis of these volatile phenylpropenes. The systematic name for a related enzyme class is S-adenosyl-L-methionine:isoeugenol (B1672232) O-methyltransferase (EC 2.1.1.146). wikipedia.org Another characterized enzyme, (iso)eugenol O-methyltransferase (IEMT) from Clarkia breweri, also utilizes SAM as the methyl donor to methylate eugenol (B1671780) and isoeugenol. nih.gov

The formation of the characteristic isoeugenol backbone is catalyzed by specialized synthases. In carrot leaves, two distinct NADPH-dependent reductases have been identified that act on the precursor sinapyl acetate. researchgate.netsemanticscholar.org

5-methoxy isoeugenol synthase (DcMIS): This newly identified enzyme is responsible for producing the immediate precursor of isoelemicin from sinapyl acetate. researchgate.netsemanticscholar.org

(Iso)eugenol synthase (DcE(I)GS1): This previously characterized enzyme also uses sinapyl acetate as a substrate to generate the immediate precursor of elemicin. researchgate.netsemanticscholar.org

These synthases are pivotal in creating the propenyl side chain that defines isoeugenol and its derivatives.

While direct evidence for oxidative coupling in the final steps of this compound biosynthesis is not prominent, the enzymes involved exhibit high degrees of selectivity.

Regioselectivity: The O-methyltransferases demonstrate strict regioselectivity. For instance, the S-adenosyl-l-methionine:5-methoxy(iso)eugenol O-methyltransferase specifically methylates the para-hydroxyl group of its substrate. researchgate.netresearchgate.net This ensures the correct final structure of the resulting phenylpropene. Studies comparing (iso)eugenol O-methyltransferase (IEMT) with caffeic acid O-methyltransferase (COMT) have shown that small regions within the protein sequence account for major differences in both substrate specificity and methylation regioselectivity. nih.gov

Stereoselectivity: The synthases, such as DcMIS and DcE(I)GS1, are responsible for the formation of the double bond in the propenyl side chain. While not explicitly detailed as oxidative coupling, this reductive process acting on an acetate ester is inherently stereoselective, leading to the specific isomer of the phenylpropene.

The table below summarizes the key enzymes involved in the later stages of this compound biosynthesis.

Table 1: Key Biosynthetic Enzymes
Enzyme Name Abbreviation Substrate(s) Product(s) Plant Source
5-methoxy isoeugenol synthase DcMIS Sinapyl acetate, NADPH Isoelemicin precursor Daucus carota
(Iso)eugenol synthase DcE(I)GS1 Sinapyl acetate, NADPH Elemicin precursor Daucus carota
S-adenosyl-l-methionine:5-methoxy(iso)eugenol O-methyltransferase - 5-methoxy(iso)eugenol, SAM Elemicin/Isoelemicin, SAH Daucus carota

Genetic and Molecular Determinants of Biosynthesis

The biosynthesis of this compound is controlled at the genetic level through the expression of genes encoding the necessary enzymes. Through comparative transcriptomic analysis in different carrot cultivars, researchers have been able to identify the genes responsible for the key biosynthetic steps. researchgate.net

The genes encoding the synthases DcMIS and DcE(I)GS1 have been identified in carrot. researchgate.netsemanticscholar.org The expression levels of these genes, along with the gene for the final O-methyltransferase, are correlated with the production and accumulation of the corresponding phenylpropenes. The regulation of these genes is complex and can be influenced by developmental stage and environmental factors. For example, the expression of genes in the phenylpropanoid pathway is often induced in response to pathogens or other stressors, highlighting the role of these compounds in plant defense. mdpi.comnih.gov

Table 2: Key Biosynthetic Genes

Gene Name Encoded Enzyme Organism
DcMIS 5-methoxy isoeugenol synthase Daucus carota
DcE(I)GS1 (Iso)eugenol synthase Daucus carota

Metabolic Flux and Pathway Regulation in Producing Organisms

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions and understand the flow of metabolites through a pathway. oup.comnih.gov Studies on the phenylpropanoid pathway have shown that the flux of carbon can be dynamically regulated and redirected between different branches in response to various stimuli. researchgate.net

The regulation of the phenylpropanoid pathway occurs at multiple levels:

Gene Expression: The expression of biosynthetic genes is tightly controlled. As mentioned, developmental cues and environmental stresses can lead to the upregulation of genes required for the synthesis of specific phenylpropanoids. nih.gov

Metabolic flux analysis using stable isotope labeling has been employed to trace the flow of carbon from precursors like phenylalanine into various phenylpropanoid end products, including eugenol and isoeugenol in petunia flowers. researchgate.net This type of analysis reveals the dynamic nature of the pathway, including the turnover rates of intermediates and the partitioning of flux between competing branches. oup.com While specific flux data for this compound is not available, these studies provide a framework for understanding how its production is managed within the broader context of plant secondary metabolism.

Chemical Synthesis and Derivatization Strategies

Synthetic Approaches to gamma-Methoxyisoeugenol

While a direct, dedicated synthesis for this compound is not extensively documented in publicly available literature, its structure suggests plausible synthetic routes originating from more common, naturally occurring phenylpropanoids such as eugenol (B1671780) and isoeugenol (B1672232). A logical and scientifically sound approach would involve a two-step process: the introduction of a hydroxyl group at the gamma (γ) position of the isoeugenol side chain, followed by the selective methylation of this newly introduced alcohol.

The initial step, gamma-hydroxylation of the propenyl side chain of isoeugenol, presents a significant chemical challenge due to the presence of multiple reactive sites in the molecule, including the phenolic hydroxyl group and the double bond. A potential strategy to achieve this transformation could involve an allylic oxidation reaction. Reagents such as selenium dioxide (SeO2) or chromium-based oxidants have been traditionally used for such transformations, although their use is often associated with issues of toxicity and lack of selectivity. A more modern and selective approach might involve the use of transition-metal catalysts.

Once gamma-hydroxyisoeugenol is obtained, the subsequent step would be the methylation of the allylic alcohol. This could be achieved using a variety of methylating agents. A classic method is the Williamson ether synthesis, which would involve deprotonating the gamma-hydroxyl group with a suitable base to form an alkoxide, followed by reaction with a methyl halide, such as methyl iodide. Care would need to be taken to select a base that does not deprotonate the more acidic phenolic hydroxyl group, or alternatively, the phenolic group could be protected prior to this step and deprotected afterward.

Another approach for methylation could involve the use of diazomethane, although the hazardous nature of this reagent often leads researchers to seek alternatives. More contemporary and safer methylation methods, such as using dimethyl carbonate or dimethyl sulfate (B86663) under specific catalytic conditions, could also be explored. The choice of methylation strategy would depend on factors such as yield, selectivity, and the scalability of the reaction.

A hypothetical synthetic pathway is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Allylic Hydroxylation of Isoeugenol1. Protection of phenolic -OH (e.g., as an acetate (B1210297) or benzyl (B1604629) ether). 2. Allylic oxidation (e.g., using SeO2 or a modern catalytic system). 3. Deprotection of phenolic -OH.gamma-Hydroxyisoeugenol
2Methylation of gamma-Hydroxyl Group1. Protection of phenolic -OH. 2. Williamson ether synthesis (e.g., NaH, CH3I) or other methylation method. 3. Deprotection of phenolic -OH.This compound

This table represents a plausible, generalized synthetic scheme. The development of a specific, high-yielding, and stereoselective synthesis would require considerable experimental optimization.

Directed Synthesis of Analogues and Derivatives for Research Applications

The directed synthesis of analogues and derivatives of this compound is a critical aspect of research aimed at understanding its structure-activity relationships and exploring its potential therapeutic or industrial applications. Isoeugenol and its parent compound, eugenol, are well-established as versatile starting materials for the synthesis of a wide array of derivatives with diverse biological activities. neliti.commdpi.com This precedent provides a strong rationale for the synthesis of this compound analogues.

Research applications for such derivatives could span several fields. For instance, in medicinal chemistry, modifications to the this compound scaffold could be aimed at enhancing its potency, selectivity, or pharmacokinetic properties for a specific biological target. In the field of materials science, derivatives could be designed to act as monomers for the creation of novel bio-based polymers.

Strategies for the synthesis of analogues and derivatives would involve modifications at several key positions on the this compound molecule:

Modification of the Phenolic Hydroxyl Group: This group can be readily converted into esters or ethers. Esterification with various carboxylic acids can introduce a wide range of functional groups, potentially modulating the compound's solubility and bioavailability. mdpi.com Etherification, beyond the native methoxy (B1213986) group, could be used to introduce larger alkyl or aryl groups, which could probe binding pockets of target enzymes or receptors.

Modification of the Aromatic Ring: Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could be employed to introduce substituents onto the benzene (B151609) ring. These modifications would alter the electronic properties of the molecule and could have a significant impact on its biological activity.

Modification of the Propenyl Side Chain: The double bond in the side chain is a key site for functionalization. It can undergo reactions such as hydrogenation to produce a saturated propyl chain, or epoxidation followed by ring-opening to introduce vicinal diols. These diols can then be further modified. Additionally, the gamma-methoxy group could be replaced with other alkoxy groups or even converted to an amine or a thiol to explore the impact of these heteroatoms on the molecule's properties.

The synthesis of these derivatives would enable the creation of a library of compounds that could be screened for a variety of biological activities, including but not limited to, antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.

Formation via Lignin (B12514952) Depolymerization and Biomass Valorization

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a vast, renewable source of aromatic chemicals. nsf.gov The valorization of lignin through depolymerization into valuable platform chemicals is a key goal of modern biorefineries. Isoeugenol has been identified as a potential product of lignin depolymerization, particularly from lignins rich in coniferyl alcohol units. researchgate.net

The formation of isoeugenol from lignin typically involves the cleavage of β-O-4 aryl ether linkages, which are the most abundant type of linkage in the lignin polymer. researchgate.net Various chemical and catalytic methods are being explored for lignin depolymerization, including pyrolysis, hydrogenolysis, and acid- or base-catalyzed fragmentation. Under certain conditions, these processes can lead to the formation of isoeugenol, among other monomeric and oligomeric phenolic compounds. researchgate.net

While there is no direct evidence to suggest that this compound is a primary product of lignin depolymerization, the presence of isoeugenol in the product stream opens up the possibility of its subsequent conversion. A two-step process, similar to the synthetic route described earlier, could be envisaged in a biorefinery context. First, lignin would be depolymerized to yield a mixture of phenolic compounds, from which isoeugenol could be separated. Subsequently, the isolated isoeugenol could be subjected to a chemical or biocatalytic process to introduce the gamma-methoxy group.

This approach aligns with the principles of biomass valorization, where a low-value waste stream (lignin) is converted into higher-value chemicals. The development of efficient and selective methods for both the production of isoeugenol from lignin and its subsequent functionalization to this compound is an active area of research.

The following table summarizes the potential role of lignin in the generation of this compound:

ProcessDescriptionKey IntermediatesPotential Products
Lignin DepolymerizationCleavage of β-O-4 aryl ether linkages in lignin via chemical or catalytic methods.Coniferyl alcohol units within the lignin polymer.Isoeugenol, vanillin, and other phenolic compounds.
Isoeugenol FunctionalizationSubsequent chemical or biocatalytic modification of isoeugenol.Isoeugenolgamma-Hydroxyisoeugenol, this compound.

The economic viability of producing this compound from lignin will depend on the development of highly efficient and selective catalytic systems for both the depolymerization and functionalization steps.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. This approach is particularly well-suited for the synthesis of complex molecules like this compound, where chemo- and regioselectivity are crucial.

A plausible chemoenzymatic route to this compound would likely involve an enzymatic step for the key gamma-hydroxylation of the isoeugenol side chain. Enzymes such as monooxygenases or dioxygenases could potentially catalyze this transformation with high selectivity, avoiding the need for protecting groups and reducing the generation of unwanted byproducts. researchgate.net For example, isoeugenol monooxygenase is a known enzyme that acts on the side chain of isoeugenol. researchgate.net While its natural function is to produce vanillin, protein engineering could potentially be used to alter its activity to favor gamma-hydroxylation.

Alternatively, a fully enzymatic pathway could be envisioned. This would involve the identification or engineering of a suitable hydroxylase for the first step, and a specific O-methyltransferase for the second step. The use of whole-cell biocatalysts, where the necessary enzymes are expressed within a microbial host, could further simplify the process and reduce costs associated with enzyme purification.

A recent study on the chemoenzymatic synthesis of propenylbenzene derivatives highlights the potential of this approach. nih.gov In this work, a lipase-catalyzed epoxidation of the double bond was followed by hydrolysis to yield a diol. This demonstrates the feasibility of using enzymes to functionalize the side chain of isoeugenol-like molecules. A similar strategy, targeting the allylic position, could be developed for the synthesis of gamma-hydroxyisoeugenol.

The key advantages of a chemoenzymatic approach include:

High Selectivity: Enzymes can catalyze reactions at specific positions on a molecule, reducing the need for protecting groups and minimizing the formation of byproducts.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and pressure, which is more environmentally friendly than many traditional chemical processes.

Sustainability: The use of enzymes derived from renewable resources aligns with the principles of green chemistry.

The development of a robust and efficient chemoenzymatic synthesis of this compound would be a significant step towards its sustainable production for research and potential commercial applications.

Investigational Biological Activities and Mechanistic Research in Vitro and Preclinical Models

Anticoagulant Activity and Associated Molecular Mechanisms

The anticoagulant potential of phenolic compounds related to gamma-Methoxyisoeugenol has been explored through their effects on platelet activation and the broader coagulation cascade. Research in this area investigates how these molecules interfere with the complex series of events leading to blood clot formation.

The process of blood coagulation is divided into the intrinsic, extrinsic, and common pathways, all of which converge to convert fibrinogen into a stable fibrin (B1330869) clot. nih.gov The intrinsic pathway is initiated by contact with exposed endothelial collagen, activating a cascade of factors including XII, XI, IX, and VIII. nih.govnih.gov The extrinsic pathway is triggered by tissue factor released from damaged cells, which activates factor VII. nih.govnih.gov Both pathways lead to the activation of Factor X, the start of the common pathway, which ultimately generates thrombin to cleave fibrinogen into fibrin. nih.gov

While direct studies on this compound's effect on standard coagulation assays like prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) are limited, research on structurally similar compounds, such as eugenol (B1671780), provides insight into potential mechanisms. nih.gov The primary mechanism identified for related molecules involves the inhibition of platelet activation, a critical initial step in hemostasis. nih.govnih.gov Platelets, when activated by agonists like collagen or arachidonic acid (AA), aggregate to form a primary plug. mdpi.com Studies on eugenol show it can inhibit platelet aggregation induced by these specific agonists, suggesting an interference early in the coagulation process rather than a direct effect on the enzymatic cascade measured by PT and aPTT. nih.gov

Detailed mechanistic studies on eugenol, a compound structurally related to this compound, have identified specific molecular targets within platelets. nih.govnih.gov The inhibitory effects on platelet function are achieved through the modulation of key signaling cascades.

One of the primary cellular responses inhibited is platelet aggregation. nih.gov This is achieved by targeting intracellular signaling pathways that are crucial for platelet activation. Research demonstrates that eugenol exerts a potent inhibitory effect by targeting the phospholipase Cγ2 (PLCγ2)–protein kinase C (PKC) pathway. nih.govnih.gov Furthermore, it interferes with the cytosolic phospholipase A2 (cPLA2)-thromboxane A2 (TxA2) cascade, which is critical for amplifying the aggregation signal. nih.govnih.gov This dual inhibition effectively suppresses the downstream signaling of phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinases (MAPKs). nih.gov A novel pathway involving the cPLA2-NF-κB axis, which modulates intracellular calcium levels, has also been identified as a target for eugenol's anti-platelet activity. nih.gov

Table 1: Key Molecular Targets in Platelet Inhibition by Eugenol
Signaling Pathway/MoleculeEffect of InhibitionReference
Phospholipase Cγ2 (PLCγ2)Blocks initial signaling from collagen receptors, reducing downstream activation. nih.gov
Protein Kinase C (PKC)Suppresses a central signaling hub for platelet activation and granule release. nih.gov
Cytosolic Phospholipase A2 (cPLA2)Prevents the release of arachidonic acid, the precursor for pro-aggregatory TxA2. nih.govnih.gov
Thromboxane A2 (TxA2) FormationReduces a potent amplifier of platelet aggregation. nih.gov
NF-κBInhibits a key transcription factor involved in inflammatory and pro-thrombotic signaling. nih.gov
Intracellular Calcium ([Ca2+]i) MobilizationDecreases levels of a critical second messenger required for multiple activation steps. nih.gov

Antioxidant Properties and Free Radical Scavenging Capabilities

Phenolic compounds, including isoeugenol (B1672232) and its derivatives, are recognized for their antioxidant activities. This capability is attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

The antioxidant capacity of compounds like this compound is commonly evaluated using various in vitro assays that measure their ability to scavenge stable free radicals. Prominent among these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. researchgate.netnih.govnih.gov In the DPPH assay, an antioxidant's ability to donate a hydrogen atom is measured by the color change of the DPPH solution from violet to yellow. nih.gov The ABTS assay involves the reduction of the blue-green ABTS radical cation back to its colorless neutral form. nih.gov

Studies comparing isoeugenol and eugenol have demonstrated their efficacy in these assays. The radical-scavenging activity is often quantified by the concentration required to decrease the initial radical concentration by a certain percentage (e.g., EC₂₀ or IC₅₀). mdpi.com Research indicates that isoeugenol and related phenols efficiently scavenge various radicals, with their effectiveness being closely linked to their molecular structure. mdpi.comresearchgate.net

Table 2: Comparison of DPPH Radical Scavenging Activity for Related Phenolic Compounds
CompoundAssay ParameterResultReference
EugenolEC₂₀ (μg/mL)4.5 mdpi.com
IsoeugenolEC₂₀ (μg/mL)3.5 mdpi.com
α-Tocopherol (Vitamin E)IC₅₀ (μg/mL)~10-15 (Typical Range) researchgate.net
Butylated hydroxytoluene (BHT)IC₅₀ (μg/mL)~15-20 (Typical Range) researchgate.net
EC₂₀: Amount of inhibitor necessary to decrease the initial DPPH radical concentration by 20%.

Beyond direct radical scavenging, phenolic compounds can exert protective effects within cells by modulating endogenous antioxidant defense systems. A central regulator of this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. mdpi.com However, in response to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of a suite of antioxidant and detoxification genes. nih.gov

The fundamental antioxidant activity of phenolic compounds is rooted in their redox properties and ability to participate in electron transfer reactions. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, a process known as Hydrogen Atom Transfer (HAT). mdpi.com This reaction neutralizes the radical and generates a phenoxyl radical from the antioxidant molecule. mdpi.comnih.gov This newly formed radical is significantly more stable due to the delocalization of the unpaired electron across the aromatic ring, which prevents it from propagating further radical chain reactions. mdpi.com

Exploration of Other Investigational Biological Activities in Non-Human Models (e.g., Antifungal, Antiparasitic, etc., with mechanistic focus)

The biological activities of isoeugenol and its derivatives have been a subject of scientific inquiry, particularly concerning their antifungal properties. Research in non-human, in vitro models has focused on elucidating the mechanisms through which these compounds exert their effects.

Antifungal Activity and Mechanisms

The primary mechanism of antifungal action for eugenol, a structural isomer of isoeugenol, involves disruption of the fungal cell membrane and wall. nih.gov Studies on Trichophyton rubrum demonstrated that eugenol inhibits ergosterol (B1671047) biosynthesis. nih.gov A reduction in ergosterol content interferes with the integrity and function of the cell membrane, leading to antifungal effects. nih.gov This mechanism of destabilizing the cell membrane, causing cellular leakage, and inhibiting key metabolic enzymes is also considered primary for both eugenol and isoeugenol. mdpi.com

Further investigations into eugenol analogues have provided more detailed mechanistic insights. For instance, a study on the derivative 4-allyl-2-methoxy-5-nitrophenol found that its antifungal activity was not reversed by an osmotic support like sorbitol, suggesting the mechanism is not primarily through the inhibition of cell wall synthesis. nih.gov The same study showed that the compound did not bind to ergosterol but did cause significant fungal membrane damage, leading to cellular leakage. nih.gov At a concentration equal to its Minimum Inhibitory Concentration (MIC), it caused 22% membrane damage, which increased to 71% at four times the MIC. nih.gov

Other proposed mechanisms for isoeugenol and its isomer eugenol include interference with microbial membrane functions, suppression of virulence factors like enzymes and biofilm formation, and the induction of reactive oxygen species (ROS). nih.govmdpi.com Specifically, they may induce the generation of H2O2 and increase the concentration of free Ca2+ in the cytoplasm. nih.gov

While antifungal and antibacterial activities are well-documented, there is limited specific information in the reviewed literature regarding the antiparasitic mechanisms of this compound or its immediate parent compounds.

Table 1: Investigational Antifungal Activities and Mechanistic Details of Isoeugenol Analogues


Structure-Activity Relationship (SAR) Studies for Bioactivity Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of isoeugenol and its analogues influences their biological effects. These studies have identified key functional groups and structural features that modulate bioactivity.

Influence of the Propenyl vs. Allyl Side Chain

A significant point of comparison is between isoeugenol (containing a propenyl group, -CH=CH-CH3) and its isomer eugenol (containing an allyl group, -CH2-CH=CH2). Some studies have reported that isoeugenol, with its double bond conjugated to the aromatic ring, exhibits a more potent inhibitory effect on certain fungi compared to eugenol. nih.gov For example, one report noted that isoeugenol had moderate activity against Saccharomyces cerevisiae, Candida albicans, and Aspergillus niger (MICs 100–250 µg/mL), while eugenol was almost inactive (MICs = 3,000 µg/mL). nih.gov The non-terminal position of the double bond in an isoeugenol-glucose conjugate was associated with a lack of activity, whereas a similar eugenol-glucose conjugate with a terminal double bond was active, suggesting the side chain's structure is critical. nih.gov

Role of the Phenolic Hydroxyl and Methoxy (B1213986) Groups

The phenolic hydroxyl (-OH) group and the adjacent methoxy (-OCH3) group are pivotal to the activity of these compounds. The phenolic group is often implicated in the antifungal activity. mdpi.com The methoxy group's position and presence also play a role. In studies on skin sensitization, replacing the methoxy group on eugenol with a bulkier isopropoxy group led to a complete loss of sensitization, whereas this change had no significant effect for the isoeugenol derivative. acs.org This suggests that the metabolic pathways, and thus the structure-activity rules, may differ between the two isomers. acs.org For isoeugenol, the bioactivation mechanism is proposed to involve direct oxidation to a para-quinone methide, a pathway that does not require the C2-methoxy group to be demethylated. acs.orgnih.gov

Influence of Ring Substituents

Adding substituents to the aromatic ring can significantly alter biological activity. The introduction of electron-withdrawing nitro (-NO2) groups to the eugenol structure was found to increase antifungal activity, both by broadening the spectrum of action and by lowering the MIC values. nih.govmdpi.com Specifically, the eugenol derivative 4-allyl-2-methoxy-5-nitrophenol was identified as the most active structure against a panel of pathogenic fungi. nih.gov Conversely, adding methyl groups to the aromatic ring of eugenol (at positions 3, 5, or 6) significantly reduced its skin-sensitizing potential. acs.org In the isoeugenol series, methyl substitution at the 3- and 5-positions also had a discernible effect on reducing this activity. acs.org

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Isoeugenol Analogues


Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of gamma-Methoxyisoeugenol, providing the necessary separation from other components prior to identification and quantification. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the compound and the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. jmchemsci.com This method offers high-resolution separation and definitive identification. jmchemsci.comsums.ac.ir In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint. scielo.org.mx The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established libraries like NIST98 and Wiley275 MS. scielo.org.mx

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

Parameter Specification Purpose
Column HP-5 methyl-siloxane (or similar non-polar column) Separates compounds based on boiling point and polarity.
Carrier Gas Helium Transports the sample through the column.
Injection Mode Splitless or Split (e.g., 1:10) Introduces the sample onto the column. Splitless is used for trace analysis.
Temperature Program Ramped oven temperature (e.g., 60°C to 300°C) Optimizes separation of compounds with different volatilities. researchgate.net
Ionization Mode Electron Ionization (EI) at 70 eV Fragments the molecule in a reproducible way for identification. scielo.org.mx

| Detector | Mass Selective Detector (MSD) | Detects and identifies compounds based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of compounds that may be non-volatile or thermally sensitive. For this compound and related phenylpropanoids, HPLC provides robust separation and quantification. cabidigitallibrary.orgresearchgate.net The method involves pumping a pressurized liquid solvent (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). nih.gov Separation occurs based on the differential partitioning of the analyte between the two phases. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting compound at a specific wavelength for quantification. nih.govscispace.com When coupled with mass spectrometry (LC-MS), this technique provides both quantitative data and structural information. cabidigitallibrary.org

Table 2: Illustrative HPLC Method Parameters

Parameter Specification Purpose
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) Separates compounds based on hydrophobicity. nih.gov
Mobile Phase Isocratic or gradient mixture of methanol and water/buffer Elutes the compounds from the column. Gradient elution is often used for complex samples. cabidigitallibrary.orgnih.gov
Flow Rate 1.0 - 1.2 mL/min Controls the speed of the separation and retention times. nih.gov
Detection UV detector at ~254 nm Quantifies the compound by measuring its light absorbance. scispace.com

| Column Temperature | Maintained at a constant temperature (e.g., 25°C) | Ensures reproducible retention times. nih.gov |

Spectroscopic Techniques for Structural Elucidation

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure, confirming identity and revealing atomic connectivity.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org In the context of Electron Ionization (EI), a high-energy electron beam bombards the molecule, causing it to lose an electron and form a positively charged molecular ion (M•+). uni-saarland.de This molecular ion is often energetically unstable and undergoes fragmentation, breaking apart into smaller, characteristic charged fragments and neutral radicals. wikipedia.orggatech.edu The resulting fragmentation pattern is highly reproducible and provides a "fingerprint" that is invaluable for structural elucidation. wikipedia.org For this compound, the fragmentation pattern would reveal the molecular weight and provide clues about its functional groups, such as the loss of a methyl group (M-15) or a methoxy (B1213986) group (M-31). libretexts.orgyoutube.com

Table 3: Predicted Key Mass Fragments of this compound (EI-MS)

m/z Value Proposed Fragment Significance
178 [C₁₁H₁₄O₂]⁺ Molecular Ion (M⁺)
163 [M - CH₃]⁺ Loss of a methyl radical
147 [M - OCH₃]⁺ Loss of a methoxy radical

| 91 | [C₇H₇]⁺ | Tropylium ion, indicative of a substituted benzene (B151609) ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. core.ac.uk It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk A ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methoxy group protons, the protons of the propenyl side chain, and the methyl group. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration provides the relative number of protons for each signal. mdpi.com Similarly, a ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. Two-dimensional NMR experiments, such as COSY and HMQC/HSQC, can establish direct ¹H-¹H and ¹H-¹³C correlations, respectively, allowing for the complete assembly of the molecular structure. core.ac.uk

Table 4: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 6.7 - 6.9 Multiplet
Olefinic Protons (Propenyl) 5.9 - 6.4 Multiplet
Methoxy Protons (-OCH₃) ~3.8 Singlet

| Methyl Protons (-CH₃) | ~1.8 | Doublet |

Hyphenated and Advanced Analytical Platforms in Omics Research

In the field of "omics" (e.g., metabolomics, transcriptomics), the goal is to obtain a comprehensive profile of a specific class of molecules within a biological system. mdpi.com Hyphenated analytical platforms, particularly GC-MS and LC-MS, are the cornerstones of metabolomics research. These powerful techniques are used to perform untargeted analysis, measuring the relative abundance of hundreds to thousands of metabolites, including this compound, in biological samples. mdpi.com

By comparing the metabolic profiles of different sample groups (e.g., treated vs. control), researchers can identify changes in metabolite levels that are associated with a particular biological state or response. nih.gov Multi-omics approaches integrate this metabolomic data with data from other platforms, such as transcriptomics (gene expression) and genomics (DNA). plos.org This integrative analysis allows scientists to build a more holistic understanding of how a compound like this compound interacts with and influences complex biological pathways, such as signaling cascades or metabolic networks. nih.govplos.org

Quantitative Analysis and Method Validation for Research Samples

The accurate quantification of γ-methoxyisoeugenol in various research samples is crucial for understanding its properties and potential applications. Validated analytical methodologies ensure the reliability, reproducibility, and accuracy of the obtained data. While specific validated methods for γ-methoxyisoeugenol are not extensively detailed in publicly available literature, the principles of quantitative analysis and method validation for structurally similar phenylpropanoids, such as isoeugenol (B1672232) and eugenol (B1671780), provide a strong framework for establishing robust analytical protocols. These methods typically involve chromatographic techniques coupled with various detectors.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques for the quantitative analysis of phenylpropanoids. The choice of method often depends on the sample matrix, the concentration of the analyte, and the specific requirements of the research. Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For instance, a study on the quantitative analysis of isoeugenol in fishery products using GC-MS/MS established a validated method with a linearity range of 2.5–80 µg·L⁻¹ and a coefficient of determination (R²) of more than 0.9987. The recovery rate for this method was between 80.8% and 111.5%, with a coefficient of variation of less than 8.9%, indicating good accuracy and precision mdpi.com. Such parameters are essential for ensuring the quality of analytical data.

Similarly, a validated HPLC method for the quantification of eugenol demonstrated linearity over a concentration range with a high correlation coefficient (r² > 0.9999). The method also reported a low limit of detection (LOD) and limit of quantification (LOQ), signifying high sensitivity. The precision of the method was confirmed by low relative standard deviation (%RSD) for both intraday and interday analyses.

The following tables present hypothetical yet representative data for a validated quantitative method for γ-methoxyisoeugenol, based on established analytical practices for related compounds.

Table 1: Linearity and Range of a Hypothetical HPLC Method for γ-Methoxyisoeugenol

Regression Equation: y = 5182.5x + 350

Coefficient of Determination (R²): 0.9998

Table 2: Accuracy and Precision of the Hypothetical HPLC Method for γ-Methoxyisoeugenol
Table 3: Sensitivity of the Hypothetical HPLC Method for γ-Methoxyisoeugenol

Detailed research findings for the quantitative analysis of γ-methoxyisoeugenol would require specific studies focusing on this compound. However, the established methodologies for related phenylpropanoids provide a clear roadmap for developing and validating such analytical methods. The validation data presented in the tables above, while hypothetical, illustrates the performance characteristics that would be expected from a robust and reliable quantitative method for γ-methoxyisoeugenol in research samples.

Future Perspectives and Research Frontiers

Discovery of Novel Biological Activities and Targets

The structural similarity of gamma-Methoxyisoeugenol to well-studied phenylpropanoids like eugenol (B1671780) suggests a broad spectrum of potential biological activities. Future research should be directed towards a systematic screening of this compound against a diverse array of biological targets to uncover novel therapeutic applications.

Key Research Areas:

Antimicrobial and Antiviral Activity: Given the known antimicrobial properties of eugenol and its derivatives, a thorough investigation into the efficacy of this compound against a wide range of pathogenic bacteria, fungi, and viruses is warranted. This could include studies on its mechanism of action, such as membrane disruption or inhibition of key microbial enzymes.

Anti-inflammatory and Antioxidant Properties: Phenylpropanoids are recognized for their potent anti-inflammatory and antioxidant effects. Future studies should quantify the antioxidant capacity of this compound and investigate its ability to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Neurological and Cognitive Effects: The impact of small aromatic molecules on the central nervous system is an area of growing interest. Research could explore the potential of this compound to modulate neurotransmitter systems, exhibit neuroprotective properties, or influence cognitive functions.

Anticancer Potential: Preliminary studies on related compounds have indicated potential anticancer activities. A comprehensive evaluation of this compound's cytotoxicity against various cancer cell lines, along with investigations into its effects on cell cycle progression, apoptosis, and metastasis, could reveal novel oncological applications.

Potential Therapeutic Targets:

Therapeutic AreaPotential Molecular Targets
Infectious DiseasesBacterial cell membranes, viral replication enzymes
InflammationCyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, pro-inflammatory cytokines
Neurodegenerative DiseasesMonoamine oxidase (MAO), acetylcholinesterase (AChE), amyloid-beta aggregation pathways
CancerReceptor tyrosine kinases, apoptosis-related proteins (e.g., caspases), angiogenesis factors

Applications in Synthetic Biology for Enhanced Production and Diversification

The natural abundance of this compound may be limited, hindering its large-scale application. Synthetic biology and metabolic engineering offer powerful tools to overcome this limitation and to generate novel derivatives with enhanced properties.

Future Directions:

Microbial Production Platforms: Engineering common microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound from simple sugars is a key objective. This would involve the heterologous expression of biosynthetic genes from plants and the optimization of metabolic pathways to maximize yield.

Enzymatic Biocatalysis: The use of isolated enzymes or whole-cell biocatalysts can enable the specific and efficient synthesis of this compound and its derivatives under mild reaction conditions. This approach can also be used to create chiral molecules with high enantiomeric purity.

Combinatorial Biosynthesis: By combining genes from different biosynthetic pathways, it may be possible to create novel "unnatural" derivatives of this compound with unique biological activities. This approach allows for the rapid generation of a diverse library of compounds for screening.

Computational Chemistry and Molecular Modeling Studies of Reactivity and Interactions

Computational approaches are invaluable for predicting the properties and biological activities of molecules, thereby guiding experimental research. In silico studies of this compound can provide deep insights into its chemical behavior and interactions with biological macromolecules.

Areas for Computational Investigation:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electronic structure, reactivity indices, and spectroscopic properties of this compound. This information can help to understand its reaction mechanisms and antioxidant potential.

Molecular Docking: Docking simulations can predict the binding modes and affinities of this compound with various protein targets, such as enzymes and receptors. This can aid in identifying potential biological targets and in designing more potent derivatives.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in complex biological environments, such as in the presence of lipid membranes or within the active site of a protein. This can provide a more realistic picture of its interactions at the molecular level.

Development of Advanced Analytical Strategies for Complex Matrices

To fully understand the biological fate and efficacy of this compound, sensitive and selective analytical methods for its detection and quantification in complex biological and environmental matrices are essential.

Future Analytical Developments:

Chromatographic Methods: The development of robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with sensitive detectors, such as mass spectrometry (MS), is crucial for the accurate quantification of this compound in samples like plasma, tissues, and plant extracts.

Mass Spectrometry Imaging: This technique could be used to visualize the spatial distribution of this compound within tissues, providing valuable information about its absorption, distribution, and metabolism.

Biosensors: The development of novel biosensors based on enzymes or antibodies could enable the rapid and on-site detection of this compound in various samples.

Exploration of Stereoisomeric Forms and Their Differential Research Implications

The presence of stereoisomers can have a profound impact on the biological activity of a compound. While research on the stereoisomers of this compound is currently lacking, studies on related compounds like dehydrodiisoeugenol (B190919) highlight the importance of chirality. It has been shown that the enantiomers of dehydrodiisoeugenol exhibit different potencies in their biological effects.

Key Research Questions:

Synthesis and Separation of Stereoisomers: The development of stereoselective synthetic routes or efficient chiral separation techniques is a prerequisite for studying the individual stereoisomers of this compound.

Differential Biological Activity: A systematic comparison of the biological activities of the individual enantiomers and diastereomers of this compound is necessary to determine if stereochemistry plays a significant role in their pharmacological profiles.

Stereoselective Metabolism and Toxicity: Investigating the stereoselective metabolism and potential toxicity of this compound isomers is crucial for its development as a safe and effective agent. The differential skin sensitization potential observed for isoeugenol (B1672232) suggests that stereochemistry could be a critical factor in the safety profile of this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and purification of gamma-methoxyisoeugenol for reproducible experimental outcomes?

  • Methodological Answer : Synthesis protocols should prioritize controlled reaction conditions (e.g., temperature, solvent polarity) to minimize by-products. Post-synthesis purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is recommended, followed by structural validation using NMR (¹H/¹³C) and HPLC-MS . Stability studies indicate storing the compound as a powder at -20°C for long-term preservation, while solutions in DMSO or ethanol should be aliquoted and stored at -80°C to prevent degradation .

Q. What experimental designs are suitable for assessing this compound’s antioxidant activity in vitro?

  • Methodological Answer : Use standardized assays like DPPH radical scavenging, FRAP, or ORAC, with Trolox or ascorbic acid as positive controls. Ensure dose-response curves (e.g., 1–100 µM) and triplicate measurements to account for variability. Cell-free systems should be paired with cell-based models (e.g., H2O2-induced oxidative stress in HepG2 cells) to validate mechanistic relevance. Include solvent-only controls to rule out artifacts .

Q. How can researchers validate the compound’s presence in traditional herbal formulations?

  • Methodological Answer : Employ LC-MS/MS with selective ion monitoring (SIM) or MRM transitions specific to this compound (e.g., m/z 194.23 → fragment ions). Cross-reference with herbal matrices listed in pharmacopeias (e.g., Aquilaria sinensis, Ligusticum chuam.iong Hort.) and account for matrix effects via standard addition methods .

Q. What are the critical factors in designing animal studies to evaluate gamma-methoxyisethoxyisoeugenol’s bioactivity?

  • Methodological Answer : Use species-specific dose conversion (e.g., human-equivalent dosing based on body surface area). For oral administration, consider bioavailability enhancers like piperine. Include sham and vehicle control groups. Monitor biomarkers (e.g., SOD, CAT for antioxidant studies) and perform histopathological analyses post-trial. Adhere to ARRIVE guidelines for ethical reporting .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-oxidant vs. antioxidant effects be resolved?

  • Methodological Answer : Context-dependent factors (e.g., concentration, redox microenvironment) must be systematically tested. Use redox-sensitive probes (e.g., dihydroethidium for ROS) in parallel with antioxidant assays. Compare results across cell types (cancer vs. normal) and validate in ex vivo models (e.g., isolated mitochondria). Meta-analyses of existing datasets can identify confounding variables .

Q. What advanced pharmacokinetic models are appropriate for studying this compound’s distribution in multi-organ systems?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling integrated with in vivo data from radiolabeled compound studies. Use LC-MS/MS to quantify tissue-specific accumulation (e.g., liver, brain) and assess blood-brain barrier permeability via in situ perfusion. Incorporate metabolic profiling (CYP450 isoforms) to predict drug-drug interactions .

Q. How do synergistic interactions between this compound and other phytochemicals in traditional formulations enhance bioactivity?

  • Methodological Answer : Use isobolographic analysis or combination index (CI) methods to quantify synergy. Test pairwise combinations (e.g., with ferulic acid or curcumin) in relevant assays (e.g., NF-κB inhibition). Network pharmacology approaches can map multi-target interactions, while metabolomics can identify pathway modulation .

Q. What analytical strategies ensure accurate quantification of this compound in complex biological matrices?

  • Methodological Answer : Develop a UPLC-QTOF-MS method with isotope-labeled internal standards (e.g., deuterated this compound) to correct for ion suppression. Validate using FDA guidelines for precision, accuracy, and matrix effects. For tissue samples, optimize extraction protocols (e.g., SPE with C18 cartridges) to recover >90% of the compound .

Q. How can researchers address ethical and reproducibility challenges in this compound studies?

  • Methodological Answer : Pre-register experimental protocols on platforms like Open Science Framework. Share raw data (e.g., NMR spectra, dose-response curves) via repositories like Zenodo. For animal studies, follow institutional ethics guidelines (e.g., 3Rs principles) and include power analyses to justify sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.